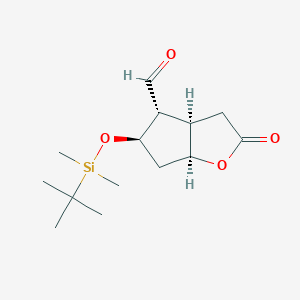

TBS-Corey Lactone Aldehyde

描述

属性

IUPAC Name |

(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4Si/c1-14(2,3)19(4,5)18-12-7-11-9(10(12)8-15)6-13(16)17-11/h8-12H,6-7H2,1-5H3/t9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCQNBJFWQERSS-WISYIIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC2C(C1C=O)CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1C=O)CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64091-14-1 | |

| Record name | (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-2-oxo-, [3aR-(3aα,4α,5β,6aα)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to E.J. Corey's Landmark Achievement

Abstract

This technical guide provides an in-depth analysis of the seminal work of Elias James Corey and his research group on the total synthesis of prostaglandins (B1171923), specifically focusing on the landmark synthesis of Prostaglandin (B15479496) F₂α (PGF₂α) and Prostaglandin E₂ (PGE₂) first reported in 1969. This work is a cornerstone in the field of organic synthesis, not only for its successful construction of these biologically crucial molecules but also for its strategic introduction of novel synthetic methodologies and concepts, most notably the application of a bicycloheptane (B81988) precursor and the development of the versatile "Corey lactone" intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental protocols, quantitative data from the key reactions, and a visual representation of the synthetic pathways.

Introduction: A Paradigm Shift in Total Synthesis

The prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their complex stereochemistry and potent biological activity made them a formidable challenge for synthetic chemists. Prior to Corey's work, the limited availability of prostaglandins from natural sources hampered their extensive study and therapeutic development.

In 1969, E.J. Corey and his team published a groundbreaking stereocontrolled synthesis of PGF₂α and PGE₂, a feat that not only provided access to these vital compounds but also showcased a masterful application of retrosynthetic analysis.[1] The core strategy involved a convergent approach, where the complex cyclopentane (B165970) core of the prostaglandins was constructed from a rigid bicyclo[2.2.1]heptane system. This ingenious approach allowed for precise control over the stereochemistry of the multiple chiral centers. A pivotal element of this synthesis was the creation of a key intermediate, now famously known as the "Corey lactone," which could be elaborated to furnish various prostaglandins.[2][3][4] This versatility was a crucial aspect of the synthesis, enabling the production of different prostaglandin analogues from a common precursor.[1]

This guide will dissect the key stages of this historic synthesis, providing detailed experimental procedures, a quantitative summary of the reaction efficiencies, and graphical representations of the synthetic logic and workflow.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in E.J. Corey's 1969 synthesis of PGF₂α. This data has been compiled from the original publication and subsequent analyses.

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Alkylation of Cyclopentadiene | Cyclopentadiene | 5-(Methoxymethyl)cyclopenta-1,3-diene (B3052255) | NaH, MeOCH₂Cl, THF, -55 °C | - | [5] |

| 2 | Diels-Alder Cycloaddition | 5-(Methoxymethyl)cyclopenta-1,3-diene & 2-chloroacrylonitrile (B132963) | Bicyclo[2.2.1]hept-5-ene derivative | Cu(BF₄)₂, 0 °C | >90 | [5][6] |

| 3 | Ketone Formation | Bicyclo[2.2.1]hept-5-ene derivative | Bicyclic Ketone | KOH, H₂O/DMSO, 30 °C, 14 h | 80 (3 steps) | [5] |

| 4 | Baeyer-Villiger Oxidation | Bicyclic Ketone | δ-Lactone | mCPBA, NaHCO₃, CH₂Cl₂ | >95 | [5][6] |

| 5 | Lactone Hydrolysis | δ-Lactone | Hydroxy Acid | NaOH, H₂O, 0 °C, 12 h | 90 | [6] |

| 6 | Iodolactonization | Hydroxy Acid | Iodo-γ-lactone | KI₃, NaHCO₃, H₂O, 0 °C | 80 (2 steps) | [5] |

| 7 | Acetylation and Reductive Deiodination | Iodo-γ-lactone | Corey Lactone Acetate (B1210297) | 1. Ac₂O, pyr. 2. Bu₃SnH, AIBN, PhH | 99 | [5][6] |

| 8 | Ether Cleavage and Oxidation | Corey Lactone Acetate | Corey Aldehyde | 1. BBr₃, CH₂Cl₂. 2. CrO₃·2pyr (Collins Reagent) | >90 | [5][6] |

| 9 | Horner-Wadsworth-Emmons Reaction | Corey Aldehyde & Dimethyl (2-oxoheptyl)phosphonate | Enone Intermediate | NaH, DME | 70 (2 steps) | [5] |

| 10 | Ketone Reduction | Enone Intermediate | Allylic Alcohol (C15-epimers) | Zn(BH₄)₂, DME | 97 (1:1 mixture of epimers) | [5][6] |

| 11 | Saponification and Acetal Protection | Allylic Alcohol (C15-epimers) | THP-protected Lactol | 1. K₂CO₃, MeOH. 2. DHP, TsOH, CH₂Cl₂ | - | [5] |

| 12 | Lactone Reduction | THP-protected Lactol | Diol | DIBAL-H, Toluene, -60 °C | >90 | [6] |

| 13 | Wittig Reaction | Diol & (4-carboxybutyl)triphenylphosphonium ylide | PGF₂α-bis-THP ether | Dimsyl sodium, DMSO | 80 (3 steps) | [5] |

| 14 | Deprotection | PGF₂α-bis-THP ether | PGF₂α | AcOH, H₂O, 37 °C, 3 h | 90 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments in Corey's prostaglandin synthesis, adapted from the original publications and subsequent validated procedures.

Synthesis of the Corey Lactone

The preparation of the pivotal Corey lactone intermediate involves a sequence of highly stereocontrolled reactions starting from a Diels-Alder cycloaddition.

a) Diels-Alder Cycloaddition and Ketone Formation:

A solution of 5-(methoxymethyl)cyclopenta-1,3-diene in a suitable solvent is treated with 2-chloroacrylonitrile in the presence of a copper(II) tetrafluoroborate (B81430) catalyst at 0 °C. The resulting bicyclo[2.2.1]hept-5-ene derivative is then subjected to hydrolysis with potassium hydroxide (B78521) in a mixture of water and dimethyl sulfoxide (B87167) to yield the corresponding bicyclic ketone.[5]

b) Baeyer-Villiger Oxidation and Iodolactonization:

The bicyclic ketone is dissolved in dichloromethane (B109758) and treated with meta-chloroperoxybenzoic acid (mCPBA) in the presence of sodium bicarbonate to afford the δ-lactone.[5][6] This lactone is subsequently hydrolyzed with aqueous sodium hydroxide, and the resulting hydroxy acid is treated with a solution of potassium triiodide (KI₃) to induce iodolactonization, forming the iodo-γ-lactone with high stereospecificity.[5]

c) Acetylation and Reductive Deiodination:

The hydroxyl group of the iodo-γ-lactone is protected as an acetate by treatment with acetic anhydride (B1165640) in pyridine. The iodine atom is then removed via a radical-mediated reduction using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) as the initiator in benzene, yielding the protected Corey lactone.[4][5][6]

Introduction of the Lower (ω) Side Chain

The lower side chain is installed via a Horner-Wadsworth-Emmons reaction.

a) Preparation of the Corey Aldehyde:

The methoxymethyl ether of the protected Corey lactone is cleaved using boron tribromide in dichloromethane. The resulting primary alcohol is then oxidized to the corresponding aldehyde (the "Corey aldehyde") using Collins reagent (CrO₃·2pyr) in dichloromethane.[5]

b) Horner-Wadsworth-Emmons Olefination:

The Corey aldehyde is reacted with the sodium salt of dimethyl (2-oxoheptyl)phosphonate in dimethoxyethane (DME). This reaction stereoselectively forms the trans-enone, which constitutes the core of the lower side chain.[5]

c) Stereoselective Reduction of the C15 Ketone:

The C15 ketone of the enone intermediate is reduced using zinc borohydride (B1222165) in DME. In the original synthesis, this reduction yielded a roughly 1:1 mixture of the desired (S)-alcohol and its (R)-epimer.[5][6] Later advancements in asymmetric reduction methodologies have significantly improved the stereoselectivity of this step.

Introduction of the Upper (α) Side Chain and Final Steps

The upper side chain is introduced using a Wittig reaction.

a) Lactone Reduction to Lactol:

The lactone functionality is reduced to the corresponding lactol (a hemiacetal) using diisobutylaluminium hydride (DIBAL-H) at low temperature (-60 °C) in toluene.[6] The hydroxyl groups are typically protected as tetrahydropyranyl (THP) ethers prior to this step.

b) Wittig Reaction:

The lactol is then subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and dimsyl sodium in DMSO. This reaction forms the cis-double bond of the upper side chain.[5]

c) Deprotection:

Finally, the protecting groups (e.g., THP ethers) are removed by acidic hydrolysis with acetic acid and water to yield the final prostaglandin product, PGF₂α.[5]

Visualizing the Synthesis: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in Corey's prostaglandin synthesis.

Caption: Overall workflow of E.J. Corey's synthesis of PGF₂α.

Caption: Key transformations in the synthesis of the Corey lactone.

Caption: Introduction of the ω and α side chains.

Conclusion

E.J. Corey's total synthesis of prostaglandins F₂α and E₂ stands as a monumental achievement in organic chemistry. Its brilliance lies not only in the successful construction of these complex and vital molecules but also in the strategic and elegant solutions to the challenges of stereocontrol and synthetic efficiency. The development of the Corey lactone as a versatile intermediate revolutionized the approach to prostaglandin synthesis and has been adapted and modified in countless subsequent syntheses of prostaglandin analogs. This work continues to be a textbook example of the power of retrosynthetic analysis and a source of inspiration for synthetic chemists worldwide. The methodologies and strategies pioneered in this synthesis have had a lasting impact on the field, enabling the development of numerous prostaglandin-based therapeutics.

References

- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

The Seminal Discovery of the Corey Lactone Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the landmark discovery of the Corey lactone intermediate, a pivotal molecule in the total synthesis of prostaglandins (B1171923). Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. The development of a stereocontrolled synthetic route to these complex molecules was a significant achievement in organic chemistry, with the Corey lactone serving as a cornerstone of this endeavor. This document provides a comprehensive overview of the original synthetic pathway, including detailed experimental protocols and quantitative data, as described by E.J. Corey and his collaborators in their seminal 1969 publication in the Journal of the American Chemical Society.[1]

The Strategic Importance of the Corey Lactone

The total synthesis of prostaglandins presented a formidable challenge to organic chemists due to their complex stereochemistry. The Corey lactone emerged as a key bicyclic intermediate that elegantly solved many of these stereochemical puzzles.[2][3] Its rigid structure allowed for the controlled introduction of the required stereocenters, which could then be elaborated to afford various prostaglandins. This convergent approach, where different parts of the molecule are synthesized separately and then combined, proved to be highly efficient.[3]

The Original Synthetic Pathway to the Corey Lactone

The initial synthesis of the Corey lactone, as pioneered by E.J. Corey's group, is a multistep sequence that showcases a remarkable command of synthetic strategy and reaction methodology.[2][4] The key transformations include a Diels-Alder reaction to construct the bicyclic core, a Baeyer-Villiger oxidation to introduce the lactone functionality, and an iodolactonization to establish crucial stereochemistry.

Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the synthesis of the Corey lactone intermediate, based on the original 1969 publication.

Step 1: Diels-Alder Reaction

The synthesis commences with a Diels-Alder reaction between 5-norbornene-2-carboxaldehyde (B46079) and chloroacrylonitrile. This reaction sets up the initial bicyclo[2.2.1]heptane framework.

-

Reaction: 5-Norbornene-2-carboxaldehyde + Chloroacrylonitrile

-

Reagents and Conditions: Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) in diethyl ether at 0°C.

-

Procedure: A solution of 5-norbornene-2-carboxaldehyde and a slight excess of chloroacrylonitrile in diethyl ether is cooled to 0°C. A catalytic amount of copper(II) tetrafluoroborate is added, and the mixture is stirred for several hours. The reaction is then quenched with water and the organic layer is separated, dried, and concentrated under reduced pressure. The resulting adduct is purified by chromatography.

Step 2: Hydrolysis of the Nitrile and Protection of the Aldehyde

The nitrile group in the Diels-Alder adduct is hydrolyzed to a carboxylic acid, and the aldehyde is protected as a dimethyl acetal (B89532).

-

Reaction: Hydrolysis of the nitrile and acetal formation.

-

Reagents and Conditions: Potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at 30°C for 14 hours for the hydrolysis. Methanol and an acid catalyst for the acetal formation.

-

Procedure: The Diels-Alder adduct is treated with a solution of potassium hydroxide in aqueous dimethyl sulfoxide and heated to 30°C for 14 hours to effect hydrolysis of the nitrile. Following workup, the resulting aldehyde-acid is dissolved in methanol, and an acid catalyst is added to form the dimethyl acetal.

Step 3: Baeyer-Villiger Oxidation

A key step in the synthesis is the Baeyer-Villiger oxidation of the ketone, which is formed in situ from the protected aldehyde, to yield the corresponding lactone.[2]

-

Reaction: Oxidation of the bicyclic ketone to a lactone.

-

Reagents and Conditions: m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) (CH₂Cl₂).[4]

-

Procedure: The acetal-protected carboxylic acid is treated with m-chloroperoxybenzoic acid in dichloromethane. The reaction is typically stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with a solution of sodium bicarbonate to remove excess peroxyacid and the resulting m-chlorobenzoic acid. The organic layer is dried and concentrated to give the lactone.

Step 4: Iodolactonization

To establish the correct stereochemistry of the hydroxyl and carboxyl groups, an iodolactonization reaction is performed.[2]

-

Reaction: Intramolecular cyclization of the unsaturated carboxylic acid with iodine.

-

Reagents and Conditions: Potassium triiodide (KI₃) in an aqueous solution.[4]

-

Procedure: The lactone from the previous step is first hydrolyzed with sodium hydroxide in water at 0°C for 12 hours to open the lactone ring and deprotect the aldehyde, which is then oxidized to the carboxylic acid. The resulting unsaturated carboxylic acid is then treated with a solution of potassium triiodide in water. The iodine adds to the double bond, and the carboxylate attacks the resulting iodonium (B1229267) ion in an intramolecular fashion to form the iodolactone.

Step 5: Reductive Deiodination and Acetylation

The iodine atom is removed by radical-initiated reduction, and the hydroxyl group is acetylated to yield the Corey lactone diol precursor.

-

Reaction: Removal of iodine and protection of the alcohol.

-

Reagents and Conditions: Tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) in benzene (B151609) for the deiodination. Acetic anhydride (B1165640) (Ac₂O) and pyridine (B92270) for the acetylation.[4]

-

Procedure: The iodolactone is dissolved in benzene, and tributyltin hydride and a catalytic amount of AIBN are added. The mixture is heated to initiate the radical deiodination. After completion, the solvent is removed, and the crude product is treated with acetic anhydride and pyridine to acetylate the secondary alcohol.

Step 6: Final Hydrolysis to Corey Lactone Diol

The final step to obtain the Corey lactone diol is the hydrolysis of the acetate (B1210297) group.

-

Reaction: Saponification of the acetate.

-

Reagents and Conditions: Potassium carbonate (K₂CO₃) in methanol.[4]

-

Procedure: The acetylated lactone is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deacetylation is complete. The solvent is then removed, and the Corey lactone diol is purified by chromatography.

Quantitative Data

The following table summarizes the reported yields for the key steps in the original synthesis of the Corey lactone intermediate.

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 & 2 | Diels-Alder Reaction & Hydrolysis | 1. 2-Chloroacrylonitrile, Cu(BF₄)₂; 2. KOH, DMSO, 30°C, 14h | 80% (for 3 steps)[4] |

| 3 | Baeyer-Villiger Oxidation | mCPBA, CH₂Cl₂ | 95%[4] |

| 4 | Saponification & Iodolactonization | 1. NaOH, H₂O, 0°C, 12h; 2. KI₃, H₂O | 80% (for 2 steps)[4] |

| 5 | Deiodination & Acetylation | 1. AIBN, n-Bu₃SnH, PhH; 2. Ac₂O, Pyr. | 99% (deiodination), 100% (acetylation)[4] |

| 6 | Hydrolysis | K₂CO₃, MeOH | 100%[4] |

Note: The yields are as reported in the original literature and may vary.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the synthesis of the Corey lactone intermediate.

References

The Enduring Guardian: A Technical Guide to the Role of the TBS Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal (B13267) of protective functionalities available to the modern chemist, the tert-butyldimethylsilyl (TBS) group stands out as a versatile and robust guardian for hydroxyl moieties. Introduced by E. J. Corey in 1972, the TBS ether has become a cornerstone of synthetic strategy due to its favorable balance of stability and selective cleavability.[1] This in-depth technical guide explores the core principles of TBS protection, detailing its mechanism, stability, and strategic application in the synthesis of complex molecules, supported by experimental protocols and quantitative data.

The TBS Protecting Group: An Overview

The tert-butyldimethylsilyl group is a silyl (B83357) ether protecting group for alcohols, formed by the reaction of an alcohol with a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBSCl).[2] The significant steric bulk imparted by the tert-butyl group renders the resulting TBS ether substantially more stable than smaller silyl ethers like the trimethylsilyl (B98337) (TMS) ether, allowing it to withstand a wide range of reaction conditions.[3]

The utility of the TBS group lies in its "plug-and-play" nature: it can be readily introduced, remain inert during various synthetic transformations, and then be selectively removed under specific and often mild conditions. This "orthogonality" is a key consideration in complex synthetic campaigns where multiple protecting groups are employed.[4][5]

Mechanism of Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the TBS group is essential for its effective implementation.

Protection of Alcohols: The Silylation Reaction

The most common method for the introduction of a TBS group involves the reaction of an alcohol with TBSCl in the presence of a base, typically imidazole (B134444), in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][2][6] Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it also forms a highly reactive silylimidazolium intermediate with TBSCl, which is then readily attacked by the alcohol.[1] For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBSOTf) is often employed in conjunction with a non-nucleophilic base like 2,6-lutidine.[1][7]

Deprotection of TBS Ethers: The Cleavage Reaction

The removal of the TBS group can be achieved under various conditions, providing synthetic flexibility.

The most common method for TBS deprotection is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF).[1][7] The high affinity of silicon for fluoride drives the reaction, leading to the formation of a stable pentacoordinate silicon intermediate, which then collapses to release the alcohol and form tert-butyldimethylsilyl fluoride.[1][8]

TBS ethers can also be cleaved under acidic conditions.[3] This method is particularly useful when fluoride-sensitive functional groups are present in the molecule. The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or an alcohol) on the silicon atom.[1] Milder acidic conditions, such as acetic acid in a mixture of THF and water, can be used for selective deprotection.[3]

While generally stable to basic conditions, TBS ethers can be cleaved under forcing basic conditions, for example, with strong aqueous bases at elevated temperatures.[9] Phenolic TBS ethers are more susceptible to basic cleavage than their aliphatic counterparts and can sometimes be selectively deprotected.[2][7]

Stability and Selectivity

The steric hindrance provided by the tert-butyl group is the primary factor governing the stability of the TBS ether. This steric bulk makes the silicon atom less susceptible to nucleophilic attack and hydrolysis compared to less hindered silyl ethers.

Relative Stability of Silyl Ethers

The stability of common silyl ethers generally follows the trend of increasing steric bulk around the silicon atom. This differential stability is the foundation for their orthogonal use in synthesis.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Data compiled from various sources.[3][7][10] |

Selective Deprotection

The differences in stability allow for the selective deprotection of one silyl ether in the presence of another. For instance, the less stable TMS or TES ethers can be cleaved under conditions that leave a TBS group intact.[1] Conversely, the more robust TIPS or TBDPS groups will survive conditions used to remove a TBS ether.[1]

Furthermore, selectivity can often be achieved between TBS ethers in different steric environments within the same molecule. Primary TBS ethers are generally more labile and can be cleaved in the presence of secondary or tertiary TBS ethers under carefully controlled conditions.[8][9]

Strategic Applications in Complex Synthesis

The TBS group has been instrumental in the total synthesis of numerous complex natural products. Its reliability and the well-defined conditions for its removal allow for intricate synthetic planning. A notable example is its use in the synthesis of Zaragozic Acid C, where a selective deprotection of one of two TBS ethers was achieved using dichloroacetic acid in methanol, highlighting the subtle reactivity differences that can be exploited.[1]

Experimental Protocols

The following are detailed methodologies for the key transformations involving the TBS protecting group.

Protection of a Primary Alcohol with TBSCl and Imidazole

Objective: To protect a primary hydroxyl group as a TBS ether.

Materials:

-

Alcohol substrate (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate.

-

Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Add imidazole to the solution and stir until it is fully dissolved.

-

Add TBSCl portion-wise to the stirred solution at room temperature.[6]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x the volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.[6]

Deprotection of a TBS Ether with TBAF

Objective: To cleave a TBS ether to reveal the free alcohol using fluoride.

Materials:

-

TBS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equiv of a 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBS-protected alcohol in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise to the stirred solution.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to several hours, monitoring the progress by TLC.[9][11]

-

Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.[9]

Note: The basicity of TBAF can sometimes lead to side reactions. Buffering the reagent with acetic acid may be necessary for base-sensitive substrates.[9]

Selective Deprotection of a TBS Ether with HF-Pyridine

Objective: To selectively cleave a TBS ether, often in the presence of more robust silyl ethers or in base-sensitive contexts.

Materials:

-

TBS-protected substrate (1.0 equiv)

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Anhydrous Pyridine (B92270)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Caution: HF-Pyridine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment, and plastic labware should be used.

Procedure:

-

In a plastic vial or Teflon flask, dissolve the TBS-protected substrate in a mixture of anhydrous pyridine and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add HF-Pyridine (excess) to the stirred solution.[12]

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reaction times can vary from minutes to hours.

-

Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The tert-butyldimethylsilyl protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its favorable balance of stability and reactivity, coupled with the well-understood mechanisms for its introduction and removal, allows for its strategic and reliable application in the synthesis of complex, polyfunctional molecules. A thorough understanding of its properties, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals seeking to leverage this powerful protective strategy in their synthetic endeavors. The continued development of new silylation and desilylation methods will undoubtedly further expand the utility of this enduring guardian of the hydroxyl group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Enduring Guardian: A Technical Guide to the Mechanism of TBS Protection of Alcohols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBS) ether has established itself as a cornerstone in the edifice of modern organic synthesis. Its widespread adoption is a testament to a harmonious balance of stability and selective lability, offering a robust shield for the hydroxyl group against a diverse array of reaction conditions. This in-depth technical guide provides a comprehensive exploration of the mechanism of TBS protection, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical transformations and workflows.

The Silylating Agent and the Role of the Base: A Mechanistic Overview

The protection of an alcohol as a TBS ether is typically achieved through the reaction of the alcohol with a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBS-Cl) or the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf), in the presence of a base.[1][2] The mechanism is generally considered to be a nucleophilic substitution at the silicon center, proceeding through an SN2-like transition state.[3]

The choice of base is critical and plays a multifaceted role in the reaction. Common bases include imidazole (B134444), 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine. Imidazole and DMAP are not merely proton scavengers; they act as nucleophilic catalysts.[1][4] These bases react with TBS-Cl to form a highly reactive silylated imidazolium (B1220033) or pyridinium (B92312) intermediate, respectively. This intermediate is then attacked by the alcohol, which is a more potent nucleophile than the chloride ion, leading to the formation of the TBS ether and regeneration of the catalyst. The liberated hydrochloric acid is neutralized by an excess of the base or a hindered, non-nucleophilic base like triethylamine (B128534) or 2,6-lutidine.[4]

For sterically hindered secondary and tertiary alcohols, where the reaction with TBS-Cl is often sluggish or fails, the more electrophilic TBS-OTf is the reagent of choice.[1][5] The triflate anion is an excellent leaving group, rendering the silicon center significantly more susceptible to nucleophilic attack by the alcohol. In these cases, a non-nucleophilic, sterically hindered base such as 2,6-lutidine is employed to trap the generated triflic acid without competing with the alcohol for the silylating agent.[5]

Visualizing the Mechanism and Workflow

To elucidate the intricate steps of the TBS protection, the following diagrams, generated using the DOT language, provide a clear visual representation of the reaction pathways and experimental procedures.

Data-Driven Insights: A Comparative Analysis

The efficiency of TBS protection is highly dependent on the nature of the alcohol substrate and the chosen reaction conditions. The following tables summarize quantitative data compiled from various sources to provide a clear comparison for researchers.

Table 1: Comparison of TBS Protection Conditions and Yields for Different Alcohol Types

| Alcohol Type | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary | TBS-Cl | Imidazole | DMF | Room Temp | 1 - 12 | >95 |

| Secondary | TBS-Cl | Imidazole | DMF | Room Temp | 12 - 24 | 80-95 |

| Tertiary | TBS-Cl | Imidazole/DMAP | DMF | Room Temp - 50 | 24 - 72 | Low to No Reaction |

| Hindered Secondary | TBS-OTf | 2,6-Lutidine | CH2Cl2 | 0 - Room Temp | 0.5 - 4 | 90-98 |

| Tertiary | TBS-OTf | 2,6-Lutidine | CH2Cl2 | 0 - Room Temp | 1 - 6 | 85-95 |

Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | ~10-100 |

| TBS (tert-Butyldimethylsilyl) | ~20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | ~700,000 | ~100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | ~5,000,000 | ~20,000 |

Data compiled from various literature sources. Actual rates can vary based on substrate and specific conditions.

Detailed Experimental Protocols

For practical application, the following detailed protocols for the TBS protection of primary, secondary, and tertiary alcohols are provided.

Protocol 1: TBS Protection of a Primary Alcohol using TBS-Cl and Imidazole

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF is added imidazole at room temperature under an inert atmosphere.

-

TBS-Cl is then added in one portion, and the reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 1-12 hours), the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure TBS ether.[1]

Protocol 2: TBS Protection of a Hindered Secondary Alcohol using TBS-OTf and 2,6-Lutidine

Materials:

-

Hindered secondary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf, 1.5 equiv)

-

2,6-Lutidine (2.0 equiv)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A solution of the hindered secondary alcohol in anhydrous CH2Cl2 is cooled to 0 °C under an inert atmosphere.

-

2,6-Lutidine is added, followed by the dropwise addition of TBS-OTf.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by TLC.

-

Once the reaction is complete (typically 0.5-4 hours), it is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.[5]

Protocol 3: TBS Protection of a Tertiary Alcohol using TBS-OTf and 2,6-Lutidine

Materials:

-

Tertiary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf, 1.5 - 2.0 equiv)

-

2,6-Lutidine (2.0 - 3.0 equiv)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the tertiary alcohol in anhydrous CH2Cl2 at 0 °C under an inert atmosphere is added 2,6-lutidine.

-

TBS-OTf is then added dropwise, and the reaction is stirred at 0 °C, gradually warming to room temperature.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion (typically 1-6 hours), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with CH2Cl2, and the combined organic layers are washed with brine.

-

The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography to yield the desired TBS ether.[5]

Deprotection of TBS Ethers

The removal of the TBS protecting group is as crucial as its installation. The robust Si-O bond can be cleaved under specific conditions, most commonly using fluoride (B91410) ion sources or acidic hydrolysis.

-

Fluoride-Mediated Deprotection: This is the most common and mildest method for TBS ether cleavage. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are highly effective. The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and liberating the alcohol.[1]

-

Acidic Hydrolysis: TBS ethers can also be deprotected under acidic conditions, for instance, with acetic acid in a THF/water mixture or with stronger acids like HCl in methanol. The rate of cleavage is dependent on the steric hindrance around the silicon atom and the acidity of the medium.

The strategic choice between these deprotection methods allows for orthogonal deprotection strategies in the synthesis of complex molecules bearing multiple, differentially protected hydroxyl groups.

Conclusion

The tert-butyldimethylsilyl protecting group remains an indispensable tool for the synthetic chemist. A thorough understanding of its reaction mechanism, the subtle yet significant roles of the reagents involved, and the quantitative aspects of its reactivity and stability are paramount for its successful application. This guide has provided a detailed overview of these core principles, supplemented with practical experimental protocols and clear visual aids, to empower researchers in the fields of chemistry and drug development to wield this powerful protective strategy with precision and confidence.

References

A Guide to the Retrosynthetic Analysis of Prostaglandins via Corey's Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work by E.J. Corey in the retrosynthetic analysis and total synthesis of prostaglandins (B1171923), a class of lipid compounds with significant physiological activity. Corey's approach, a landmark in organic synthesis, established a logical framework for dissecting complex molecules and devising convergent and stereocontrolled synthetic routes. This document details the key strategic disconnections, critical chemical transformations, and provides available experimental protocols for the synthesis of these vital biomolecules.

Retrosynthetic Analysis of Prostaglandin (B15479496) F2α (PGF2α)

The power of Corey's method lies in its logical disassembly of the target molecule to reveal simpler, synthetically accessible precursors. The retrosynthetic analysis of PGF2α, a representative member of the prostaglandin family, serves as a classic example of this strategic thinking.

The analysis begins by disconnecting the two side chains from the central cyclopentane (B165970) core. This is a crucial simplification as it breaks down a complex, multi-chiral molecule into three more manageable fragments. The disconnection of the α-chain is envisioned via a Wittig reaction, a reliable method for forming carbon-carbon double bonds. The ω-chain disconnection is approached through a Horner-Wadsworth-Emmons (HWE) reaction, known for its high E-selectivity in olefination.

Further simplification of the cyclopentane core leads to a key bicyclic intermediate, the "Corey lactone." This intermediate is pivotal as it contains the requisite stereochemical information for the C-8, C-9, C-11, and C-12 positions of the final prostaglandin. The formation of the Corey lactone itself is retrosynthetically traced back to a bicyclo[2.2.1]heptanone system, which can be accessed through a Diels-Alder reaction between a substituted cyclopentadiene (B3395910) and a ketene (B1206846) equivalent. This cycloaddition is a powerful step as it establishes multiple stereocenters in a single, predictable transformation.

Caption: Retrosynthetic analysis of Prostaglandin F2α.

The Forward Synthesis: A Step-by-Step Overview

The genius of Corey's retrosynthesis is realized in the elegance and efficiency of the forward synthesis. The following diagram illustrates the key transformations involved in constructing PGF2α from simple starting materials.

Caption: Overall workflow of Corey's prostaglandin synthesis.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in Corey's synthesis of PGF2α, based on the original 1969 publication and subsequent developments.[1]

Table 1: Synthesis of the Corey Lactone Intermediate

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Diels-Alder Reaction | 5-(Methoxymethyl)cyclopentadiene, 2-chloroacrylonitrile (B132963), Cu(BF₄)₂ | >90 |

| 2 | Hydrolysis & Ketone Formation | KOH, H₂O/DMSO | 80 (for 3 steps) |

| 3 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃, CH₂Cl₂ | >95 |

| 4 | Iodolactonization | KI₃, NaHCO₃, H₂O | 80 |

| 5 | Deiodination | Bu₃SnH, AIBN, Benzene | 99 |

Table 2: Elaboration of the Corey Lactone to PGF2α

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 6 | Protection | Ac₂O, Pyridine | 100 |

| 7 | Deprotection of Methyl Ether | BBr₃, CH₂Cl₂ | >90 |

| 8 | Collins Oxidation | CrO₃·2Pyr, CH₂Cl₂ | - |

| 9 | Horner-Wadsworth-Emmons | Dimethyl (2-oxoheptyl)phosphonate, NaH, DME | 70 (for 2 steps) |

| 10 | Stereoselective Reduction | Zn(BH₄)₂, DME | 97 (as a 1:1 mixture of epimers) |

| 11 | DIBAL-H Reduction | i-Bu₂AlH, Toluene (B28343), -60 °C | - |

| 12 | Wittig Reaction | (4-Carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium, DMSO | 80 (for 3 steps) |

| 13 | Deprotection | AcOH, H₂O | >90 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in Corey's synthesis of PGF2α, compiled from various sources. These protocols are intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.

Synthesis of the Corey Lactone Intermediate

Step 1: Diels-Alder Reaction

-

Reaction: 5-(Methoxymethyl)cyclopentadiene + 2-Chloroacrylonitrile → Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivative

-

Reagents: 5-(Methoxymethyl)cyclopentadiene, 2-chloroacrylonitrile, copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂).

-

Procedure: To a solution of 2-chloroacrylonitrile in a suitable solvent, 5-(methoxymethyl)cyclopentadiene and a catalytic amount of Cu(BF₄)₂ are added at 0 °C. The reaction mixture is stirred until completion, as monitored by TLC. The product, a mixture of diastereomers, is then isolated using standard workup and purification techniques.[1]

Step 2: Baeyer-Villiger Oxidation

-

Reaction: Bicyclo[2.2.1]heptanone derivative → δ-Lactone

-

Reagents: Bicyclo[2.2.1]heptanone derivative, meta-chloroperoxybenzoic acid (m-CPBA), sodium bicarbonate (NaHCO₃), dichloromethane (B109758) (CH₂Cl₂).

-

Procedure: The bicyclic ketone is dissolved in CH₂Cl₂ and cooled. A solution of m-CPBA in CH₂Cl₂ is added dropwise, and the reaction is stirred at low temperature. The reaction is quenched with a solution of sodium bisulfite and extracted. The organic layers are washed, dried, and concentrated to yield the lactone.[1]

Step 3: Iodolactonization

-

Reaction: Unsaturated carboxylic acid → Iodo-γ-lactone (Corey Lactone precursor)

-

Reagents: Unsaturated carboxylic acid (from hydrolysis of the δ-lactone), potassium triiodide (KI₃), sodium bicarbonate (NaHCO₃), water.

-

Procedure: The unsaturated acid is dissolved in an aqueous solution of NaHCO₃. A solution of KI₃ is added, and the mixture is stirred at room temperature until the reaction is complete. The product is extracted, and the organic layer is washed, dried, and concentrated to give the iodolactone.[1]

Installation of the ω-Side Chain

Step 4: Collins Oxidation

-

Reaction: Primary alcohol → Aldehyde (Corey Aldehyde)

-

Reagents: Corey lactone diol, Collins reagent (CrO₃·2Pyr), dichloromethane (CH₂Cl₂).

-

Procedure: Collins reagent is prepared in situ or used as a pre-formed complex in CH₂Cl₂. A solution of the alcohol in CH₂Cl₂ is added to the stirred suspension of the reagent. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude aldehyde is purified by chromatography.

Step 5: Horner-Wadsworth-Emmons (HWE) Reaction

-

Reaction: Corey Aldehyde + Dimethyl (2-oxoheptyl)phosphonate → Enone

-

Reagents: Corey aldehyde, dimethyl (2-oxoheptyl)phosphonate, sodium hydride (NaH), dimethoxyethane (DME).

-

Procedure: To a suspension of NaH in anhydrous DME, a solution of dimethyl (2-oxoheptyl)phosphonate in DME is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. A solution of the Corey aldehyde in DME is then added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted, washed, dried, and purified.[1][2]

Step 6: Stereoselective Reduction of the Enone

-

Reaction: Enone → Allylic alcohol

-

Reagents: Enone intermediate, zinc borohydride (Zn(BH₄)₂), dimethoxyethane (DME).

-

Procedure: A solution of the enone in DME is treated with a solution of Zn(BH₄)₂ at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated solution of ammonium (B1175870) chloride. The product is extracted, and the organic layers are washed, dried, and concentrated. The resulting epimeric mixture of alcohols can often be separated by chromatography.[1][3]

Installation of the α-Side Chain

Step 7: DIBAL-H Reduction of the Lactone

-

Reaction: Lactone → Lactol (Hemiacetal)

-

Reagents: Protected prostaglandin intermediate (lactone), diisobutylaluminium hydride (DIBAL-H), toluene.

-

Procedure: A solution of the lactone in anhydrous toluene is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in toluene is added dropwise, and the reaction is stirred at this temperature for a specified time. The reaction is quenched at low temperature with methanol, followed by the addition of water. The mixture is allowed to warm to room temperature, and the product is extracted, washed, dried, and concentrated.[4][5]

Step 8: Wittig Reaction

-

Reaction: Lactol + (4-Carboxybutyl)triphenylphosphonium bromide → Prostaglandin precursor

-

Reagents: Lactol, (4-carboxybutyl)triphenylphosphonium bromide, dimsyl sodium, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: The Wittig reagent is prepared by deprotonating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as dimsyl sodium in DMSO. A solution of the lactol in DMSO is then added to the ylide solution. The reaction mixture is stirred at room temperature until completion. The reaction is quenched, and the prostaglandin product is extracted and purified.[1][6]

Conclusion

Corey's retrosynthetic analysis and subsequent total synthesis of prostaglandins represent a triumph of chemical logic and experimental execution. This work not only provided access to these biologically important molecules but also laid the foundation for modern synthetic planning. The strategies and reactions developed continue to be fundamental tools for organic chemists in academia and industry, enabling the synthesis of complex natural products and novel therapeutic agents. This guide serves as a testament to the enduring power of Corey's contributions to the art and science of organic synthesis.

References

- 1. synarchive.com [synarchive.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 4. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

The Corey Lactone Approach: A Technical Guide to Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Corey lactone, a pivotal intermediate in the total synthesis of prostaglandins (B1171923), represents a landmark achievement in organic chemistry. Developed by E.J. Corey, this strategy provides a versatile and stereocontrolled route to a wide array of prostaglandins and their analogues, compounds of immense biological and pharmaceutical importance. This technical guide offers an in-depth exploration of the fundamental principles of the Corey lactone approach, detailing the key synthetic transformations, experimental protocols, and quantitative data associated with this elegant synthetic pathway.

Core Principles of the Corey Lactone Approach

The ingenuity of the Corey lactone strategy lies in its convergent and highly stereocontrolled nature. The synthesis begins with the construction of a bicyclic lactone, which serves as a rigid scaffold to establish the correct stereochemistry of the cyclopentane (B165970) core of the target prostaglandin (B15479496). This key intermediate, the Corey lactone, is then systematically elaborated through a series of well-defined steps to introduce the two characteristic side chains of the prostaglandin molecule.

The overall synthetic sequence can be broadly divided into three key stages:

-

Construction of the Bicyclic Corey Lactone: This stage involves the creation of the core cyclopentane ring with the requisite stereocenters. A key transformation in many variations of this synthesis is a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system, followed by a Baeyer-Villiger oxidation to yield the lactone.[1][2]

-

Functionalization to the Corey Aldehyde: The lactone is then converted to the corresponding aldehyde, often referred to as the "Corey aldehyde." This transformation typically involves reduction of the lactone to a lactol, followed by oxidation. This aldehyde is the crucial electrophile for the introduction of the lower (omega) side chain.

-

Installation of the Prostaglandin Side Chains: The final stage involves the sequential attachment of the two side chains. The omega-chain is typically introduced via a Horner-Wadsworth-Emmons reaction with the Corey aldehyde, while the alpha-chain is installed using a Wittig reaction.[3]

Key Synthetic Transformations and Experimental Protocols

This section provides a detailed overview of the pivotal reactions in the Corey lactone approach, complete with generalized experimental protocols. These protocols are compiled from various literature sources and are intended to be representative of the methodologies employed.

Diels-Alder Cycloaddition

The initial step in many syntheses of the Corey lactone is a Diels-Alder reaction to construct the bicyclic carbon framework. A common approach involves the reaction of a substituted cyclopentadiene (B3395910) with a ketene (B1206846) equivalent.[2]

Experimental Protocol: Diels-Alder Reaction

-

Reactants: A solution of 5-(methoxymethyl)cyclopentadiene in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C.

-

Reagent Addition: 2-Chloroacrylonitrile and a Lewis acid catalyst, such as copper(II) tetrafluoroborate, are added to the cooled solution.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for a specified period, typically several hours, and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with an appropriate reagent, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the bicyclo[2.2.1]heptene adduct.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a critical step that transforms the bicyclic ketone, derived from the Diels-Alder adduct, into the corresponding lactone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[4][5]

Experimental Protocol: Baeyer-Villiger Oxidation

-

Reactants: The bicyclic ketone is dissolved in a suitable solvent, such as dichloromethane (B109758) or chloroform.

-

Reagent Addition: A peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to days, with progress monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to destroy excess peroxyacid. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to remove meta-chlorobenzoic acid, followed by brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to give the crude lactone, which is then purified by chromatography or crystallization.

Iodolactonization

Iodolactonization is a powerful method for the stereocontrolled formation of a γ-lactone, a common intermediate in the synthesis of prostaglandins.[6] This intramolecular cyclization is induced by an iodine source and proceeds via an iodonium (B1229267) ion intermediate.

Experimental Protocol: Iodolactonization

-

Reactants: The unsaturated carboxylic acid precursor is dissolved in an aqueous solution of sodium bicarbonate.

-

Reagent Addition: A solution of iodine and potassium iodide in water is added dropwise to the stirred solution of the carboxylate salt.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

-

Purification: The organic layer is dried, filtered, and concentrated. The resulting iodo-lactone is often used in the next step without further purification or can be purified by column chromatography.

Oxidation to the Corey Aldehyde

The conversion of the primary alcohol of the Corey lactone intermediate to the corresponding aldehyde is a crucial step for the introduction of the omega-chain. The Collins oxidation is a classic method for this transformation.[7]

Experimental Protocol: Collins Oxidation

-

Reagent Preparation: Collins reagent (CrO₃·2pyridine) is prepared by the slow addition of chromium trioxide to anhydrous pyridine (B92270) in anhydrous dichloromethane under an inert atmosphere.

-

Oxidation: The alcohol, dissolved in anhydrous dichloromethane, is added to the freshly prepared Collins reagent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a short period, typically 15-30 minutes.

-

Work-up: The reaction mixture is filtered through a pad of celite or silica gel to remove the chromium salts. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried and concentrated to yield the crude aldehyde, which is often used immediately in the next step due to its potential instability.

Horner-Wadsworth-Emmons Reaction for the Omega-Chain

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective formation of trans-alkenes, making it ideal for the construction of the prostaglandin omega-chain.[8]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Phosphonate (B1237965) Anion Generation: The appropriate phosphonate ester is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong base, such as sodium hydride or n-butyllithium, is added to generate the phosphonate carbanion.

-

Aldehyde Addition: A solution of the Corey aldehyde in the same anhydrous solvent is then added dropwise to the solution of the phosphonate anion.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting enone is purified by column chromatography.

Stereoselective Reduction of the C-15 Ketone

The reduction of the C-15 ketone, formed in the HWE reaction, to the desired (S)-alcohol is a critical stereochemical step. Zinc borohydride (B1222165) is a commonly used reagent for this transformation, often providing good diastereoselectivity.[9][10]

Experimental Protocol: Ketone Reduction with Zinc Borohydride

-

Reactants: The enone is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, and cooled to a low temperature.

-

Reagent Addition: A solution of zinc borohydride in the same solvent is added to the cooled solution of the enone.

-

Reaction Conditions: The reaction is stirred at low temperature for a specified time, and the progress is monitored by TLC.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or a mild acid. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The epimeric alcohols are typically separated by column chromatography to isolate the desired (S)-isomer.

Wittig Reaction for the Alpha-Chain

The final carbon-carbon bond formation to complete the prostaglandin skeleton is the installation of the alpha-chain, which is commonly achieved via a Wittig reaction.[11]

Experimental Protocol: Wittig Reaction

-

Ylide Generation: The appropriate phosphonium (B103445) salt is suspended in an anhydrous solvent (e.g., dimethyl sulfoxide). A strong base, such as dimsyl sodium (the sodium salt of dimethyl sulfoxide), is added to generate the phosphorus ylide.

-

Aldehyde Addition: The aldehyde, derived from the lactone after reduction and protection steps, is added to the ylide solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to remove triphenylphosphine (B44618) oxide and other impurities, yielding the prostaglandin.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions in the Corey lactone approach, compiled from various synthetic reports. It is important to note that yields and stereoselectivities can vary significantly depending on the specific substrates, reagents, and reaction conditions employed.

| Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (e.g., ee, dr) | Reference |

| Asymmetric Diels-Alder | Substituted Cyclopentadiene | Bicyclic Ketone | 83 | >99% ee, >99% exo | [1] |

| Baeyer-Villiger Oxidation | Bicyclic Ketone | Iodo-γ-lactone | 89 | N/A | [1] |

| Iodolactonization | Unsaturated Acid | Iodo-γ-lactone | ~80 | High | [6] |

| Collins Oxidation | Primary Alcohol | Aldehyde | ~85 | N/A | [12] |

| Horner-Wadsworth-Emmons | Corey Aldehyde | Enone | 70-90 | Predominantly E-isomer | [13] |

| Ketone Reduction (Zn(BH₄)₂) | Enone | Allylic Alcohol | 49 (desired isomer) | Diastereoselective | [10] |

| Wittig Reaction | Aldehyde | Prostaglandin | 80 | Predominantly Z-isomer | [3] |

Note: N/A indicates that stereoselectivity is not applicable for that specific transformation.

Visualizing the Corey Lactone Approach

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships within the Corey lactone synthesis.

Synthesis of the Corey Lactone Intermediate

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Iodolactonization - Wikipedia [en.wikipedia.org]

- 7. Collins oxidation - Wikipedia [en.wikipedia.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Zinc Borohydride | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Prostaglandins from TBS-Corey Lactone Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. A common and versatile starting material for the synthesis of various prostaglandins and their analogues is the TBS-Corey Lactone Aldehyde.[1] This bicyclic lactone, protected with a tert-butyldimethylsilyl (TBS) group, provides a stereochemically defined core upon which the characteristic α- and ω-side chains of prostaglandins can be elaborated.[2][3][4]

The synthetic route from this compound generally involves a four-step sequence:

-

Installation of the ω-side chain: This is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of the (E)-alkene.[1]

-

Reduction of the lactone to a lactol: The lactone carbonyl is selectively reduced to a cyclic hemiacetal (lactol) using a hydride reducing agent, most commonly diisobutylaluminum hydride (DIBAL-H) at low temperatures.[1][5][6]

-

Attachment of the α-side chain: A Wittig reaction is then employed to introduce the α-side chain onto the lactol intermediate.[1][5]

-

Deprotection of the silyl (B83357) ether: Finally, the TBS protecting group is removed to yield the free hydroxyl group, completing the core structure of the prostaglandin (B15479496).

This application note provides detailed experimental protocols for each of these key transformations, along with a summary of representative quantitative data.

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation

This protocol describes the olefination of this compound to introduce the ω-side chain, resulting in an α,β-unsaturated ketone. The HWE reaction is known for its high stereoselectivity, predominantly forming the desired (E)-alkene.[7][8]

Diagram of the HWE Reaction Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Step-by-Step Protocol for Wittig Reaction with TBS-Corey Lactone Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction, a critical step in the synthesis of prostaglandins (B1171923), specifically focusing on the olefination of tert-butyldimethylsilyl (TBS)-protected Corey Lactone Aldehyde. This reaction introduces the α-chain of the prostaglandin (B15479496) molecule.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] In the context of prostaglandin synthesis, this reaction is instrumental in attaching the carboxylic acid-bearing side chain (the α-chain) to the cyclopentane (B165970) core derived from the Corey lactone.[2] The TBS-Corey Lactone Aldehyde is a key intermediate, and its reaction with a suitable phosphonium (B103445) ylide, such as that derived from (4-carboxybutyl)triphenylphosphonium bromide, yields the prostaglandin backbone.[3] Careful control of reaction conditions is crucial due to the sensitivity of the Corey aldehyde to basic conditions, which can lead to side reactions such as elimination.

Experimental Protocol

This protocol details the in-situ generation of the phosphorus ylide followed by its reaction with the this compound.

Materials:

-

(4-carboxybutyl)triphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

TBS-protected Corey Lactone Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Cannula

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

Part 1: Ylide Generation [3][4]

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve potassium tert-butoxide (2.0 equivalents) in anhydrous DMSO to form a solution of dimsyl sodium.

-

Slowly add the potassium tert-butoxide solution to the phosphonium salt suspension at 0 °C with vigorous stirring. The mixture will turn a characteristic deep orange or reddish color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

Part 2: Wittig Reaction [2]

-

Cool the freshly prepared ylide solution to -15 °C.

-

Dissolve the TBS-protected Corey Lactone Aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Slowly add the solution of the this compound to the ylide solution at -15 °C via cannula or a syringe pump over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -15 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

Part 3: Workup and Purification [5]

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -15 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, which contains the desired prostaglandin precursor and triphenylphosphine (B44618) oxide, is then purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is used to separate the product from the byproduct and any unreacted starting material.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Wittig reaction with Corey lactone derivatives, based on literature precedents. Actual results may vary depending on the specific substrate and reaction conditions.

| Parameter | Value | Reference |

| Scale | 1.0 mmol (this compound) | [3] |

| Phosphonium Salt | (4-carboxybutyl)triphenylphosphonium bromide | [3] |

| Equivalents of Phosphonium Salt | 2.0 | [3] |

| Base | Potassium tert-butoxide | [3] |

| Equivalents of Base | 2.0 | [3] |

| Solvent for Ylide Generation | Anhydrous THF/DMSO | [2] |

| Solvent for Aldehyde | Anhydrous THF | [2] |

| Ylide Generation Temperature | 0 °C to Room Temperature | [3] |

| Reaction Temperature | -15 °C | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 80-90% | [2] |

Experimental Workflow

The following diagram illustrates the key steps in the Wittig reaction protocol.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Horner-Wadsworth-Emmons Olefination of TBS-Corey Lactone Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-selectivity.[1] This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone.[1] A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during aqueous workup.[1][2]

The TBS-Corey Lactone Aldehyde is a critical chiral building block in the synthesis of prostaglandins (B1171923) and their analogues. The olefination of this aldehyde via the HWE reaction introduces the upper side chain of the prostaglandin (B15479496) framework. The stereochemical outcome of this reaction is crucial for the biological activity of the final product. This document provides detailed protocols and application notes for the Horner-Wadsworth-Emmons olefination of this compound.

Reaction Principle and Stereoselectivity

The HWE reaction commences with the deprotonation of the phosphonate reagent by a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate subsequently eliminates a dialkyl phosphate to form the alkene.[1][2]